Cas no 2219371-83-0 (tert-butyl 1-phenyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylate)

tert-butyl 1-phenyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 1-phenyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylate
- EN300-1708390
- 2219371-83-0
- tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
-
- インチ: 1S/C16H21NO3/c1-15(2,3)20-14(18)17-10-9-13-16(11-17,19-13)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
- InChIKey: FGVYWMCERAXCOY-UHFFFAOYSA-N
- ほほえんだ: O1C2CCN(C(=O)OC(C)(C)C)CC12C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 275.15214353g/mol
- どういたいしつりょう: 275.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 42.1Ų
tert-butyl 1-phenyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1708390-0.05g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1708390-5g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1708390-10g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1708390-1.0g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 1g |
$1543.0 | 2023-06-04 | ||
Enamine | EN300-1708390-1g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1708390-2.5g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1708390-10.0g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 10g |
$6635.0 | 2023-06-04 | ||
Enamine | EN300-1708390-0.1g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1708390-0.25g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1708390-0.5g |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
2219371-83-0 | 0.5g |
$1482.0 | 2023-09-20 |
tert-butyl 1-phenyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylate 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
tert-butyl 1-phenyl-7-oxa-3-azabicyclo4.1.0heptane-3-carboxylateに関する追加情報
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2219371-83-0): A Comprehensive Overview
tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2219371-83-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and functional groups, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.
The tert-butyl group in this compound provides enhanced stability and solubility, making it an attractive candidate for various chemical reactions and biological studies. The 1-phenyl substitution adds aromatic character, which can influence the compound's interactions with biological targets. The 7-oxa-3-azabicyclo[4.1.0]heptane core is a key structural feature that contributes to the compound's unique properties and reactivity.
Recent studies have explored the potential of tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate in the context of drug discovery and development. One notable area of research is its use as a scaffold for the synthesis of bioactive molecules with potential therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Another area of interest is the compound's role in central nervous system (CNS) disorders. Researchers have investigated its ability to modulate specific neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in various neurological conditions. Preliminary findings indicate that tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate and its derivatives may have neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
In addition to its potential therapeutic applications, tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is also valued as a synthetic intermediate in organic chemistry. Its versatile structure allows for a wide range of chemical transformations, making it a useful building block for the synthesis of more complex molecules. For example, it can be used in the preparation of heterocyclic compounds, which are essential components in many pharmaceuticals and agrochemicals.
The synthesis of tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multistep processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for its production. For instance, a green chemistry approach using catalytic hydrogenation has been reported to significantly reduce waste generation and improve overall process efficiency.
The physical and chemical properties of tert-butyl 1-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate have been extensively studied to better understand its behavior in different environments. It is known to be stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination during long-term storage or transportation.
In conclusion, tert-butyl 1-phenyl-7-o xa -3-a zab icy clo [4 . 1 . 0 ] he pt ane -3 -c ar box yl ate (CAS No . 22 19 37 1 -8 3 -0 ) is a multifaceted compound with significant potential in both medicinal chemistry and synthetic organic chemistry . Its unique structure and functional groups make it an attractive candidate for further research and development , with promising applications in drug discovery , neurology , and synthetic chemistry . As ongoing studies continue to uncover new insights into its properties and reactivity , this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation .
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